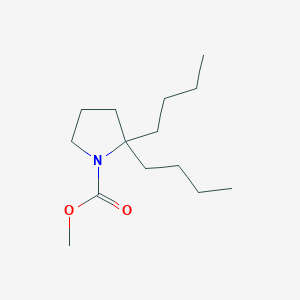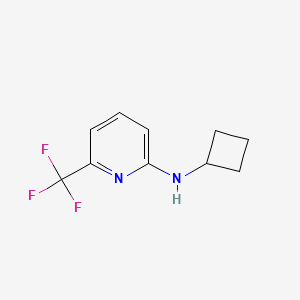
C32H38Fno2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C32H38FNO2 is a complex organic molecule This compound is characterized by its unique structure, which includes a fluorine atom, a nitrogen atom, and an oxygen atom, along with a substantial hydrocarbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C32H38FNO2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Hydrocarbon Backbone: This step involves the construction of the hydrocarbon skeleton through a series of carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylation or Grignard reactions.
Introduction of Functional Groups: The fluorine, nitrogen, and oxygen atoms are introduced through specific reactions. For instance, fluorination can be achieved using reagents like diethylaminosulfur trifluoride, while nitrogen and oxygen functionalities can be introduced through amination and oxidation reactions, respectively.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, .
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
C32H38FNO2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C32H38FNO2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It is explored for its therapeutic potential, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of C32H38FNO2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity, while the nitrogen and oxygen atoms can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
C32H38FNO2: can be compared with other similar compounds, such as:
C32H38ClNO2: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
C32H38FNO3: This compound has an additional oxygen atom, which can influence its solubility and chemical stability.
C32H38F2NO2: This compound has an additional fluorine atom, which can enhance its lipophilicity and membrane permeability.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H38FNO2 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
N-[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]-3-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C32H38FNO2/c1-32(2)23-28(18-20-36-32)27(21-24-9-5-3-6-10-24)17-19-34-31(35)22-30(25-11-7-4-8-12-25)26-13-15-29(33)16-14-26/h3-16,27-28,30H,17-23H2,1-2H3,(H,34,35) |
Clave InChI |
HGCMFMSRDUFGOA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
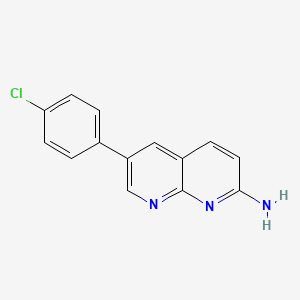
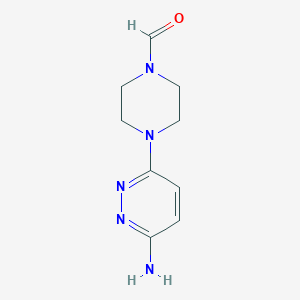
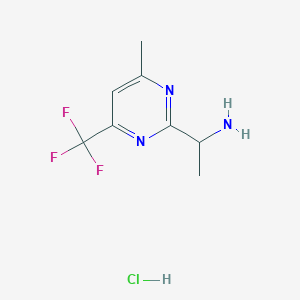
![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

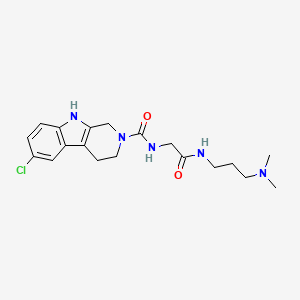
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
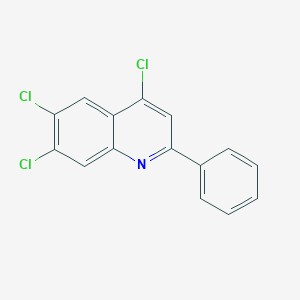
![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
